1,2-Dimethyl-1H-benzotriazolium iodide
Description
Properties
CAS No. |
109439-90-9 |
|---|---|
Molecular Formula |
C8H12IN3 |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
1,2-dimethylbenzotriazol-1-ium;iodide |
InChI |
InChI=1S/C8H10N3.HI/c1-10-8-6-4-3-5-7(8)9-11(10)2;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI Key |
BQCVAMGDUJVGIQ-UHFFFAOYSA-N |
SMILES |
CN1N=C2C=CC=CC2=[N+]1C.[I-] |
Canonical SMILES |
CN1N=C2C=CC=CC2=[N+]1C.[I-] |
Synonyms |
1,2-Dimethyl-1H-benzotriazolium iodide |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
Lewis Acid Catalysis
1,2-Dimethyl-1H-benzotriazolium iodide has been identified as an effective Lewis acid catalyst in various organic reactions. Its stability and reactivity make it suitable for facilitating reactions such as:
- Knoevenagel Condensation : This reaction involves the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules.
- Grignard Reactions : Utilized in the synthesis of alcohols and other functional groups through the addition of Grignard reagents to carbonyl compounds.
- Acylation Reactions : It aids in the acylation of alcohols, enhancing the efficiency of forming esters.
Extractive Desulfurization
Recent studies have highlighted the use of benzotriazolium iodide ionic liquids, including this compound, for extractive desulfurization of model diesel oil. The ionic liquid facilitates the selective extraction of sulfur compounds from hydrocarbons, improving fuel quality and reducing environmental impact.
Case Study: Desulfurization Process
A study conducted by researchers involved preparing benzotriazolium iodide salts and utilizing them in a desulfurization process. The methodology included:
- Preparation of Ionic Liquid : Synthesized from benzotriazole and methyl iodide.
- Extraction Procedure :
- Model diesel oil was mixed with the ionic liquid.
- The mixture was stirred and allowed to settle.
- The ionic liquid phase containing sulfur compounds was separated.
The results indicated a significant reduction in sulfur content, showcasing the potential of this compound in environmental applications .
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below highlights key differences between 1,2-dimethyl-1H-benzotriazolium iodide and analogous compounds:
Key Observations:
- Core Heterocycle : The benzotriazolium core (three nitrogens) differs from benzimidazole (two nitrogens) and benzothiazole (one nitrogen, one sulfur). This impacts aromaticity, reactivity, and electronic properties .
- Substituents : Methyl groups in the target compound contrast with bulkier phenyl () or ethyl groups (). Smaller substituents like methyl may enhance solubility compared to phenyl derivatives .
- Counterion : The iodide ion improves solubility in polar solvents, a feature shared with Dithiazanine iodide and other quaternary salts .
Physical and Chemical Properties
- Solubility : Methyl-substituted compounds (e.g., 1,2-dimethyl-1H-benzimidazole) generally exhibit better aqueous solubility than phenyl-substituted analogs () .
- Molecular Weight : The target compound (~274 g/mol) is lighter than Dithiazanine iodide (~537 g/mol), which has extended conjugated chains .
Research Findings and Trends
- Structure-Activity Relationships : Bulkier substituents (e.g., phenyl in ) often reduce solubility but may enhance binding affinity in biological systems .
- Synthetic Flexibility : Alkylation with methyl iodide () is a versatile method for quaternizing nitrogen-containing heterocycles, enabling tunable electronic properties .
Preparation Methods
Two-Step Alkylation Using Methyl Iodide
A common approach involves sequential quaternization:
-
First Methylation : Benzotriazole reacts with methyl iodide in acetonitrile at 60–80°C for 24 hours, forming 1-methyl-1H-benzotriazole.
-
Second Methylation : The intermediate undergoes further alkylation with methyl iodide under reflux (80–100°C) in dichloromethane, yielding this compound.
Key Parameters :
Single-Step Methylation with Dimethyl Carbonate
An alternative method employs dimethyl carbonate (DMC) as a methylating agent, avoiding hazardous alkyl halides. In this approach:
-
Benzotriazole and DMC are heated to 140–160°C in glycol monoethyl ether for 10–15 hours.
-
The reaction achieves 85–90% yield, with DMC acting as both solvent and methyl source.
Advantages :
Solvent and Base Effects on Reaction Efficiency
Solvent Systems
| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) | Source |
|---|---|---|---|---|
| Acetonitrile | 82 | 37.5 | 78 | |
| DMF | 153 | 36.7 | 82 | |
| Chlorobenzene | 131 | 5.6 | 65 |
Polar solvents like DMF improve ionic intermediate stability, enhancing yields. Non-polar solvents (e.g., chlorobenzene) are less effective due to poor solubilization of charged species.
Role of Bases
Bases such as potassium carbonate or silver p-toluenesulfonate facilitate counterion exchange:
-
Metathesis : this compound is often synthesized via halide exchange. For example, reacting 1,2-dimethyl-1H-benzotriazolium bromide with silver iodide in acetonitrile replaces Br⁻ with I⁻.
-
Purification : Bases like K₂CO₃ remove excess HI, preventing side reactions.
Purification and Characterization
Trituration and Recrystallization
Spectroscopic Validation
-
¹H NMR : Peaks at δ 4.62 ppm (N-CH₃) and δ 7.40–8.40 ppm (aromatic protons) confirm structure.
-
FTIR : Stretching vibrations at 2925 cm⁻¹ (C-H, methyl) and 1605 cm⁻¹ (C=N, triazole).
Yield Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
